molecular formula C18H16N6O3S B2524953 N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide CAS No. 1021051-14-8

N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide

Cat. No.: B2524953
CAS No.: 1021051-14-8
M. Wt: 396.43
InChI Key: BLNLEFXJHLWKLQ-UHFFFAOYSA-N
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Description

N-(2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide is a synthetic chemical reagent featuring a hybrid structure that combines a [1,2,4]triazolo[4,3-b]pyridazine core with a pyridine-sulfonamide moiety. This specific molecular architecture makes it a compound of significant interest in medicinal chemistry and drug discovery research. The 1,2,4-triazole scaffold is a privileged structure in pharmacology, known for its widespread biological activities and presence in numerous therapeutic agents . Its incorporation into fused ring systems, such as triazolopyridazines, further enhances its potential as a key building block for developing bioactive molecules . The sulfonamide functional group is a classic pharmacophore found in many established drugs, contributing to properties such as high binding affinity and favorable pharmacokinetics . Research on closely related structural analogs, particularly those based on the [1,2,4]triazolo[4,3-a]pyridine scaffold bearing sulfonamide groups, has demonstrated promising antimalarial activity by targeting enzymes such as falcipain-2 (FP-2) in Plasmodium falciparum . This suggests that this class of compounds may serve as a valuable starting point for the development of novel anti-infective agents. Beyond infectious diseases, triazole-containing compounds have shown a broad spectrum of other biological activities, including antifungal, anticancer, and anticonvulsant effects, highlighting the versatility of this chemotype in probing diverse biological pathways . This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3S/c25-28(26,15-7-4-10-19-13-15)20-11-12-27-17-9-8-16-21-22-18(24(16)23-17)14-5-2-1-3-6-14/h1-10,13,20H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNLEFXJHLWKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide typically involves multiple steps. The key intermediate compounds must be carefully controlled under specific reaction conditions, such as temperature, pH, and solvent use.

  • Formation of the Pyridazin-6-yl Intermediate: : This step involves the cyclization of suitable precursors to form the pyridazin ring.

  • Phenyl Group Attachment: : Introducing the phenyl group often requires a metal-catalyzed coupling reaction.

  • Triazole Ring Formation: : This crucial step involves the cyclization of appropriate precursors to yield the triazole ring.

  • Oxyethyl Linker:

  • Sulfonamide Group: : The final step typically involves sulfonation followed by amine addition to introduce the sulfonamide functionality.

Industrial Production Methods

For large-scale industrial production, optimizing reaction conditions and yields is crucial. Continuous flow reactors and automated synthesis can enhance efficiency and scalability. These methods ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially altering the triazole or pyridazin rings.

  • Reduction: : Reduction reactions may target the sulfonamide group or the aromatic rings.

  • Substitution: : The presence of multiple reactive sites allows for substitution reactions, particularly on the pyridine and phenyl rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

  • Substitution: : Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products depend on the specific reaction conditions. Oxidation may yield sulfoxides or sulfones, while reduction can result in amines or de-aromatized rings. Substitution typically modifies the aromatic ring structures.

Scientific Research Applications

N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide has a range of scientific research applications:

  • Chemistry: : It serves as a useful ligand in coordination chemistry, forming complexes with various metals.

  • Biology: : The compound may act as an inhibitor or modulator of specific biological pathways.

  • Medicine: : Potential therapeutic applications include acting as an anti-cancer or anti-inflammatory agent.

  • Industry: : Its unique chemical properties make it suitable for use in materials science and nanotechnology.

Mechanism of Action

The compound's mechanism of action typically involves interactions at the molecular level, targeting specific proteins or enzymes. The pyridazine and triazole rings contribute to its binding affinity and specificity.

Molecular Targets and Pathways

  • Enzyme Inhibition: : The compound may inhibit enzymes by binding to their active sites or allosteric sites.

  • Signal Transduction: : It can modulate signal transduction pathways, affecting cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with four analogs, highlighting structural variations, molecular properties, and functional implications.

Table 1: Structural and Molecular Comparison of the Target Compound and Analogs

Compound Name Triazolo Core Substituent Functional Group Molecular Formula Molecular Weight (g/mol) Notes Reference
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide (Target) Phenyl Pyridine-3-sulfonamide C19H17N5O3S* ~396* Hypothesized -
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzenesulfonamide 3-Methoxyphenyl 3-Methylbenzenesulfonamide C21H21N5O4S 439.5 Increased lipophilicity
N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]thiophene-2-carboxamide Phenyl Thiophene-2-carboxamide C18H15N5O2S 365.4 Reduced hydrogen-bonding capacity
N-(5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide (Pesticide analog) - Methoxy/trifluoromethyl sulfonamide Not provided Not provided Pesticide application
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyloxy)acetamide Phenyl 2-(m-Tolyloxy)acetamide C20H21FN4O3S2 403.4 Fluorine inclusion

*Estimated based on structural analysis.

Key Observations:

Triazolo Core Modifications :

  • The methoxyphenyl substituent in the compound introduces an electron-donating group, likely enhancing lipophilicity compared to the target’s phenyl group .
  • The pesticide-related analog () replaces the pyridazine core with a pyrimidine system (triazolo[1,5-a]pyrimidin), optimizing steric and electronic properties for pesticidal activity .

Functional Group Variations: Sulfonamide vs. Acetamide vs.

Molecular Weight Trends :

  • The target’s estimated molecular weight (~396 g/mol) places it between the lighter thiophene carboxamide (365.4 g/mol) and the heavier methoxyphenyl analog (439.5 g/mol). Higher molecular weights in analogs correlate with bulkier substituents (e.g., 3-methylbenzenesulfonamide in ) .

Biological Activity

N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound features a triazolo-pyridazine core linked to a sulfonamide moiety. The structural formula can be represented as follows:

C16H18N6O2S\text{C}_{16}\text{H}_{18}\text{N}_6\text{O}_2\text{S}

This structure contributes to its unique biological properties, including antibacterial, antifungal, and potential antimalarial activities.

Antibacterial Activity

Research indicates that derivatives of triazolopyridazines possess significant antibacterial properties. A study evaluated various compounds for their activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives exhibited comparable activity to standard antibiotics like ampicillin and chloramphenicol .

Table 1: Antibacterial Activity of Triazolopyridazine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
6bE. coli16 μg/mL
7bStaphylococcus aureus8 μg/mL
8bKlebsiella pneumoniae32 μg/mL

Antifungal Activity

The antifungal properties of the compound were assessed against strains such as Candida albicans. The study found that specific derivatives demonstrated potent antifungal activity with MIC values lower than standard treatments like fluconazole .

Table 2: Antifungal Activity of Triazolopyridazine Derivatives

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
7aCandida albicans16 μg/mL
9bCandida neoformans8 μg/mL

Antimalarial Activity

A novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides has been identified as having potential antimalarial activity. In vitro studies demonstrated that specific compounds inhibited the growth of Plasmodium falciparum, with IC50 values indicating effective potency against malaria parasites. For example, compounds were synthesized and showed IC50 values as low as 2.24 μM .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity. The sulfonamide group enhances the compound's interaction with target sites within microbial cells.

Case Studies and Research Findings

  • Antibacterial Efficacy : A case study highlighted the effectiveness of triazolopyridazine derivatives against multi-drug resistant bacterial strains. The study concluded that these compounds could serve as lead candidates for developing new antibiotics .
  • Antifungal Screening : Another research initiative focused on screening a library of triazolopyridazine derivatives for antifungal activity. Results indicated several compounds with significant efficacy against clinically relevant fungal pathogens .
  • Antimalarial Development : A collaborative study involving molecular docking techniques identified promising candidates from the triazolopyridazine class for further development as antimalarial agents. These findings are paving the way for future drug discovery efforts targeting malaria .

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